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Compound of Interest

Compound Name: Prothionamide-d5

Cat. No.: B12401600 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prothionamide is a second-line antitubercular agent used in the treatment of multidrug-resistant

tuberculosis.[1][2] It is a thioamide drug that requires metabolic activation to exert its

antimycobacterial effect.[3] For pharmacokinetic and metabolic studies, a stable isotope-

labeled internal standard, such as Prothionamide-d5, is essential for accurate quantification

by mass spectrometry. This application note provides a detailed overview of the mass

spectrometry fragmentation pattern of Prothionamide-d5 and a standard protocol for its

analysis. The deuterium labeling on the propyl group provides a distinct mass shift, enabling its

use as an ideal internal standard.

Quantitative Data Summary
The mass spectral data for Prothionamide and its deuterated analog, Prothionamide-d5, are

summarized below. The fragmentation of Prothionamide-d5, where the five deuterium atoms

are located on the propyl group, shows characteristic mass shifts in the fragment ions that

retain this moiety.
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Compound
Precursor Ion
[M+H]+ (m/z)

Major Fragment
Ions (m/z)

Putative Neutral
Loss

Prothionamide 181.08 153.08 C2H4 (ethylene)

148.06 SH + NH3

121.09
CSNH2

(thioformamide)

Prothionamide-d5 186.11 154.09 C2H2D2

153.09 SH + NH3

126.12
CSNH2

(thioformamide)

Experimental Protocol: LC-MS/MS Analysis of
Prothionamide-d5
This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS)

method for the analysis of Prothionamide-d5 in a biological matrix, such as plasma, for

pharmacokinetic studies.

1. Sample Preparation (Protein Precipitation)

To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard

(Prothionamide-d5) at a suitable concentration.

Vortex mix for 1 minute to precipitate proteins.

Centrifuge at 12,000 rpm for 10 minutes at 4°C.

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of

nitrogen at 40°C.

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with

0.1% formic acid).
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Vortex briefly and transfer to an autosampler vial for injection.

2. Liquid Chromatography Conditions

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance

liquid chromatography (UHPLC) system.

Column: A C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 50 mm × 2.1 mm, 1.7

µm) is suitable.[4]

Mobile Phase A: 10 mM ammonium acetate in water, pH 6.0.[4]

Mobile Phase B: Acetonitrile.[4]

Gradient:

0-0.5 min: 10% B

0.5-2.5 min: 10-90% B

2.5-3.0 min: 90% B

3.0-3.1 min: 90-10% B

3.1-4.0 min: 10% B

Flow Rate: 0.4 mL/min

Injection Volume: 5 µL

Column Temperature: 40°C

3. Mass Spectrometry Conditions

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray

ionization (ESI) source.

Ionization Mode: ESI positive.
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Multiple Reaction Monitoring (MRM) Transitions:

Prothionamide: 181.1 → 121.1

Prothionamide-d5: 186.1 → 126.1

Source Parameters:

Capillary Voltage: 3.5 kV

Source Temperature: 150°C

Desolvation Temperature: 400°C

Desolvation Gas Flow: 800 L/hr

Cone Gas Flow: 50 L/hr

Collision Energy: Optimized for the specific instrument, typically in the range of 15-30 eV.

Visualization of Fragmentation Pathway
The proposed fragmentation pathway for Prothionamide-d5 is illustrated below. The

protonated molecule undergoes collision-induced dissociation, leading to the formation of

characteristic product ions.

Prothionamide-d5 [M+H]⁺

m/z = 186.11

[M+H - C₂H₂D₂]⁺

m/z = 154.09

- C₂H₂D₂

[M+H - CSNH₂]⁺

m/z = 126.12

- CSNH₂

[M+H - H₂S]⁺

m/z = 153.09

- H₂S
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Caption: Proposed fragmentation pathway of Prothionamide-d5.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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